
Bis(1,3-dithian-2-yl)methane-d2
Descripción general
Descripción
Synthesis Analysis
The synthesis of bis(1,3-dithian-2-yl)methane-d2 and related compounds involves strategic lithiation and subsequent reactions with electrophiles. For example, bis(furan-2-yl)methane can be lithiated at the meso-position to yield carbanions that react with various electrophiles to produce meso-elaborated derivatives with high yield and regioselectivity, showcasing a general approach to such compounds (Singh & Sharma, 2008).
Molecular Structure Analysis
The molecular structure of bis(1,3-dithian-2-yl)methane-d2 and similar compounds often features complex coordination frameworks. For instance, bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands result in a variety of complexes with transition metals, demonstrating the versatility and structural diversity of these compounds (Manzano et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving bis(1,3-dithian-2-yl)methane-d2 derivatives can lead to novel classes of compounds. For example, bis(pyrrolo[2,3-d]pyrimidinyl)methanes were synthesized through a mild process of carbon–carbon bond formation in an aqueous medium, highlighting the compound's role in facilitating new chemical transformations (Sharma & Bhuyan, 2014).
Physical Properties Analysis
The physical properties of bis(1,3-dithian-2-yl)methane-d2 derivatives, such as their crystal structure and thermal behavior, are crucial for understanding their stability and potential applications. Studies on similar compounds, like bis(4,5-diamino-1,2,4-triazol-3-yl)methane monohydrate, have provided insights into their structural characteristics and detonation properties, which are essential for materials science applications (Yan et al., 2020).
Chemical Properties Analysis
The chemical properties of bis(1,3-dithian-2-yl)methane-d2 and its derivatives, such as their reactivity with various ligands and metals, are key to their utility in synthesis and catalysis. Research into coordination compounds derived from transition metal salts with bis(pyrazol-1-yl)methane derivatives has revealed their analytical, spectroscopic, and structural characteristics, further demonstrating the compound's versatility (Pettinari et al., 1998).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Metal Complexes
- Bis(furan-2-yl)methane and similar compounds, including Bis(1,3-dithian-2-yl)methane-d2, are utilized in lithiation at the inter-ring carbon atom to yield meso-elaborated derivatives. This method presents a general approach to synthesizing such compounds, highlighting their importance in organic chemistry and materials science (Singh & Sharma, 2008).
Ligand Behavior in Complex Formation
- Bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands, related to Bis(1,3-dithian-2-yl)methane-d2, demonstrate varied complexation behaviors with transition metals. These ligands can act as mono- or ditopic in forming complexes and frameworks, indicating their versatility in coordination chemistry (Manzano et al., 2016).
Applications in Synthesis of Organic Molecules
- Bis(1,3-dithian-2-yl)methane-d2 and similar compounds are used in the synthesis of bis- and tris(1H-indol-3-yl)methanes, showcasing their role in the efficient and environmentally benign synthesis of significant organic intermediates (Ramesh et al., 2003).
Heterogeneous Catalysis
- The synthesis of bis- and tris(1H-indol-3-yl)methanes is facilitated using heterogeneous catalysts like Bis(1,3-dithian-2-yl)methane-d2 derivatives. These catalysts offer high yields under mild reaction conditions and demonstrate the potential for reuse, emphasizing their sustainable and efficient nature in catalytic processes (Sehgal, 2015).
Novel Organic Synthesis Catalysis
- Compounds like Bis(1,3-dithian-2-yl)methane-d2 are employed as catalysts in the synthesis of bis(indolyl)methanes. These catalysts enable rapid reactions at room temperature, highlighting their efficiency and practicality in organic synthesis (Khalafi‐Nezhad et al., 2008).
Role in Supramolecular Chemistry
- Bis(1,3-dithian-2-yl)methane-d2 and its analogs serve as key components in the construction of supramolecular architectures. These compounds' ability to form diverse and stable structures is crucial in the field of supramolecular chemistry and material science (Gusev et al., 2014).
Propiedades
IUPAC Name |
2-deuterio-2-[(2-deuterio-1,3-dithian-2-yl)methyl]-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKPLNHQJEQOL-XETGXLELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC2SCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(SCCCS1)CC2(SCCCS2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483966 | |
| Record name | Bis(1,3-dithian-2-yl)methane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,3-dithian-2-yl)methane-d2 | |
CAS RN |
105479-87-6 | |
| Record name | 1,3-Dithiane-2-d, 2,2′-methylenebis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105479-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1,3-dithian-2-yl)methane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)

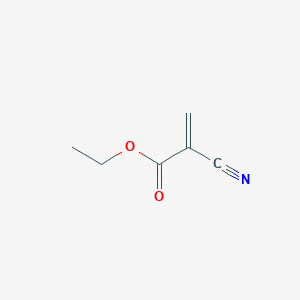
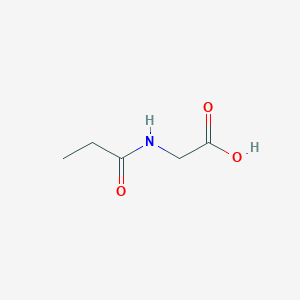
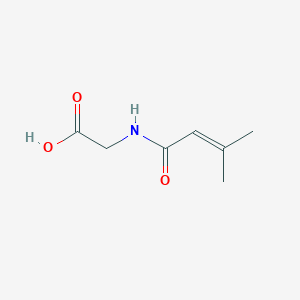


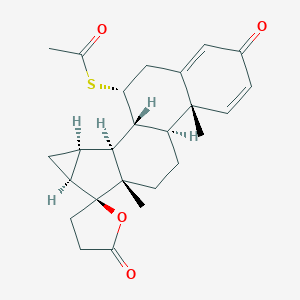
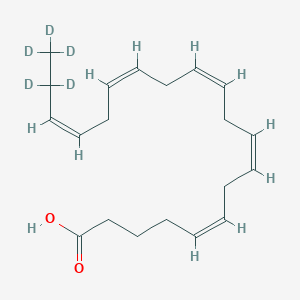
![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)
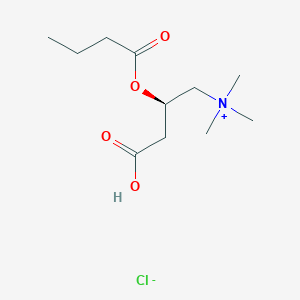
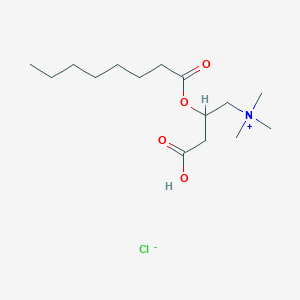
![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)